4-Bromo-3,5-dimethoxypyridine hydrochloride
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Overview
Description
4-Bromo-3,5-dimethoxypyridine hydrochloride is a chemical compound with the molecular formula C7H8BrNO2·HCl. It is a derivative of pyridine, characterized by the presence of bromine and methoxy groups at the 4th and 3rd, 5th positions, respectively. This compound is often used in various chemical reactions and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethoxypyridine hydrochloride typically involves the bromination of 3,5-dimethoxypyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. The process may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethoxypyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) can be used.
Major Products Formed
Substitution Reactions: The major products are derivatives of 3,5-dimethoxypyridine with various substituents replacing the bromine atom.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-3,5-dimethoxypyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethoxypyridine hydrochloride depends on its specific application. In biochemical assays, it may act as a ligand, binding to specific enzymes or receptors. The molecular targets and pathways involved vary based on the context of its use. Detailed studies are required to elucidate the exact mechanisms in each case .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxypyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-3,5-dimethoxypyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Bromo-2,6-dimethoxypyridine: Bromine and methoxy groups are positioned differently, affecting its chemical behavior
Uniqueness
4-Bromo-3,5-dimethoxypyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C7H9BrClNO2 |
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Molecular Weight |
254.51 g/mol |
IUPAC Name |
4-bromo-3,5-dimethoxypyridine;hydrochloride |
InChI |
InChI=1S/C7H8BrNO2.ClH/c1-10-5-3-9-4-6(11-2)7(5)8;/h3-4H,1-2H3;1H |
InChI Key |
WYTQATQRFMIAAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1Br)OC.Cl |
Origin of Product |
United States |
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